

The Discovery and Early Synthesis of Malonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monomethyl malonate*

Cat. No.: B8802757

[Get Quote](#)

Malonic acid, systematically named propanedioic acid, is a dicarboxylic acid that laid the groundwork for a new class of chemical syntheses. Its discovery and the subsequent development of its synthesis are rooted in 19th-century organic chemistry.

Initial Isolation and Characterization

Malonic acid was first prepared in 1858 by the French chemist Victor Dessaaignes.^{[1][2][3]} He successfully synthesized the compound through the chemical oxidation of malic acid, a substance naturally present in apples.^{[1][4]} This is the origin of its name, derived from the Greek word μᾶλον (malon), meaning 'apple'.^{[1][3]} Malonic acid is a naturally occurring substance found in various fruits and vegetables, with its calcium salt being particularly abundant in beetroot.^{[1][3][5]}

Early Synthetic Methodologies

Following its discovery, other chemists developed alternative synthetic routes. In 1864, Hermann Kolbe and Hugo Müller independently reported a synthesis from propionic acid.^[1] However, a more classical and enduring laboratory preparation begins with chloroacetic acid.^{[1][2]} This process involves the conversion of chloroacetic acid to its sodium salt, followed by a nucleophilic substitution with sodium cyanide to yield cyanoacetic acid. The nitrile group of cyanoacetic acid is then hydrolyzed to afford malonic acid.^{[1][3]}

Today, industrial production of malonic acid is typically achieved through the hydrolysis of its corresponding diesters, such as dimethyl malonate or diethyl malonate.^[1] More recently,

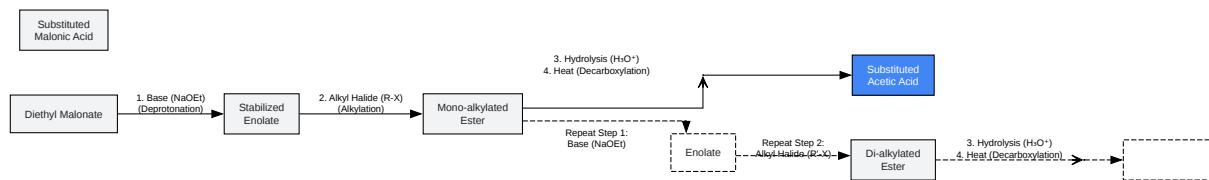
biotechnological methods using the fermentation of glucose have also been developed.[1][6]

Physical and Chemical Properties

The utility of malonic acid and its esters in synthesis is largely due to their specific chemical properties, particularly the acidity of the α -hydrogens in the esters.

Table 1: Physicochemical Properties of Malonic Acid and Diethyl Malonate

Property	Malonic Acid	Diethyl Malonate
IUPAC Name	Propanedioic acid	Diethyl propanedioate
Formula	$C_3H_4O_4$	$C_7H_{12}O_4$
Molar Mass	104.061 g/mol [1]	160.17 g/mol
Appearance	White crystalline solid[2]	Colorless liquid[5]
Melting Point	135–137 °C (decomposes)[1]	-50 °C
Boiling Point	Decomposes[1]	199.3 °C
Density	1.619 g/cm ³ [1]	1.055 g/cm ³
Solubility in Water	763 g/L[1]	20.8 g/L
Acidity (pKa)	$pK_{a1} = 2.83, pK_{a2} = 5.69$ [1]	$pK_a \approx 13$

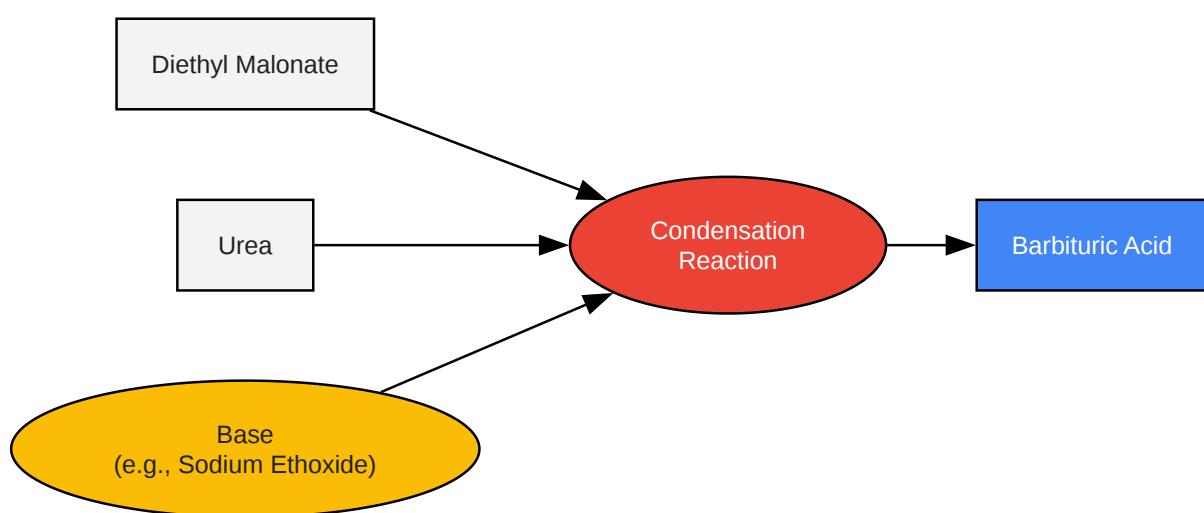

The Malonic Ester Synthesis: A Cornerstone of C-C Bond Formation

The most significant application of malonic acid derivatives in organic synthesis is the malonic ester synthesis. This reaction sequence provides a versatile method for preparing mono- and di-substituted acetic acids from an alkyl halide.[7][8] The process leverages the high acidity of the methylene protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups.

The synthesis consists of a sequence of four key steps:

- Enolate Formation: Deprotonation of the α -carbon with a moderately strong base (typically sodium ethoxide) to form a resonance-stabilized enolate.[7][9]
- Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond.[10][11]
- Saponification/Hydrolysis: The ester groups are hydrolyzed to carboxylic acid groups using either aqueous acid or a base like sodium hydroxide followed by acidification.[11]
- Decarboxylation: Upon heating, the resulting alkyl-substituted malonic acid readily loses a molecule of carbon dioxide to yield the final substituted acetic acid.[10][12]

A major advantage of this method is the ability to perform a second alkylation by repeating the deprotonation and alkylation steps before hydrolysis, allowing for the synthesis of di-substituted acetic acids.[11][13]


[Click to download full resolution via product page](#)

Caption: General workflow of the malonic ester synthesis.

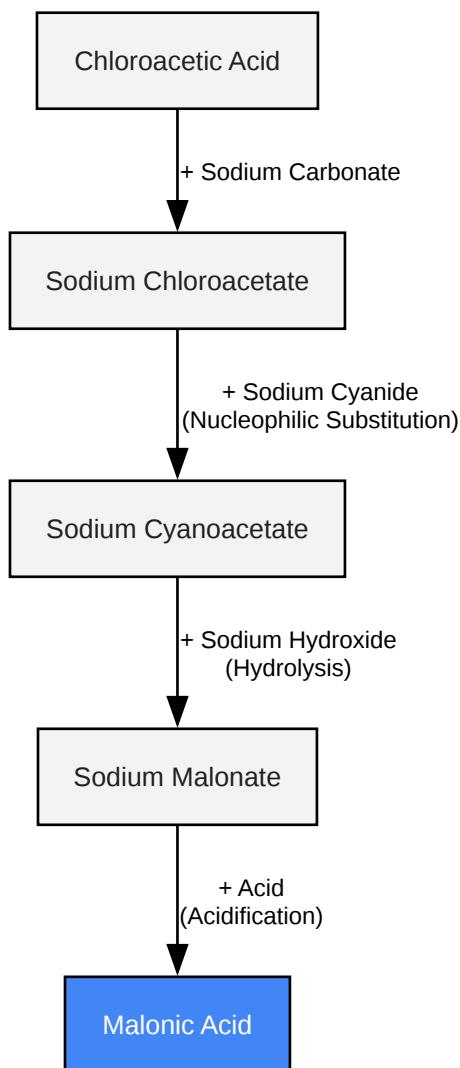
Application in Drug Development: The Synthesis of Barbiturates

One of the earliest and most significant applications of malonic esters in drug development is the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. [14]

The parent compound, barbituric acid, was first synthesized by the German chemist Adolf von Baeyer in 1864 through the condensation of urea and malonic acid.[15][16] The pharmacologically active derivatives, however, are synthesized using substituted malonic esters. The general synthesis involves a condensation reaction between a di-substituted diethyl malonate and urea in the presence of a strong base, typically sodium ethoxide.[14][17] This reaction forms the core heterocyclic pyrimidine ring structure of barbiturates. The pharmacological properties of different barbiturates are determined by the nature of the alkyl or aryl substituents at the C-5 position of the ring.[14][15]

[Click to download full resolution via product page](#)

Caption: Synthesis of barbituric acid via condensation.


Key Experimental Protocols

The following protocols are adapted from established and reliable sources, representing key historical syntheses.

Classical Synthesis of Malonic Acid from Chloroacetic Acid

This protocol outlines the laboratory-scale synthesis of malonic acid.[1]

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis of malonic acid from chloroacetic acid.

Methodology:

- Salt Formation: Chloroacetic acid is neutralized with sodium carbonate in an aqueous solution to generate sodium chloroacetate.
- Cyanation: The solution is then treated with sodium cyanide. A nucleophilic substitution reaction occurs where the cyanide ion displaces the chloride ion, yielding the sodium salt of cyanoacetic acid.

- Hydrolysis: The nitrile group is hydrolyzed to a carboxylate group by heating the solution with sodium hydroxide. This step forms sodium malonate.
- Acidification: The final product, malonic acid, is precipitated from the solution by acidification with a strong mineral acid (e.g., HCl). The product can then be isolated by filtration and purified by recrystallization.

Synthesis of Barbituric Acid

This protocol is an adaptation of the method for synthesizing the parent barbituric acid ring structure from diethyl malonate and urea, as described in *Organic Syntheses*.^{[14][17]}

Materials & Reagents:

- Sodium metal: 11.5 g (0.5 gram-atom)
- Absolute ethanol: 500 mL
- Diethyl malonate: 80 g (0.5 mol)
- Urea (dry): 30 g (0.5 mol)
- Concentrated Hydrochloric Acid (HCl)
- Distilled Water

Apparatus:

- 2 L round-bottom flask
- Reflux condenser with a calcium chloride guard tube
- Oil bath for heating
- Büchner funnel and filter flask

Procedure:

- Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser, 11.5 g of finely cut sodium is carefully dissolved in 250 mL of absolute ethanol. This exothermic reaction generates the sodium ethoxide base in situ.
- Addition of Reagents: To the resulting sodium ethoxide solution, 80 g of diethyl malonate is added. Separately, 30 g of dry urea is dissolved in 250 mL of hot (approx. 70°C) absolute ethanol. This urea solution is then added to the reaction flask.
- Condensation Reaction: The mixture is thoroughly shaken and then refluxed for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate during the reaction.[14][17]
- Work-up and Isolation: After the reaction is complete, 500 mL of hot (50°C) water is added to dissolve the solid precipitate. The solution is then acidified with concentrated HCl until it is acidic to litmus paper (approximately 45 mL).
- Crystallization and Purification: The clear solution is cooled in an ice bath overnight to allow the barbituric acid to crystallize. The white product is collected on a Büchner funnel, washed with 50 mL of cold water, and dried in an oven at 105–110°C for 3-4 hours.

Table 2: Quantitative Data for Barbituric Acid Synthesis

Parameter	Value	Reference
Theoretical Yield	~64 g	Calculated
Actual Yield	46–50 g	[17][18]
Percent Yield	72–78%	[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Malonic acid - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. byjus.com [byjus.com]
- 4. Sciencemadness Discussion Board - Synthesis of malonic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Malonic acid | Organic Synthesis, Carboxylic Acid, Biochemistry | Britannica [britannica.com]
- 6. The synthesis method of Malonic acid_Chemicalbook [m.chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- To cite this document: BenchChem. [The Discovery and Early Synthesis of Malonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8802757#discovery-and-history-of-malonic-acid-esters>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com